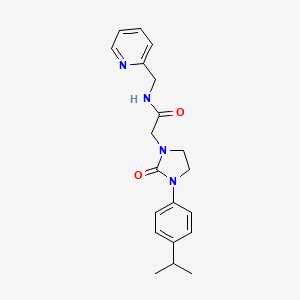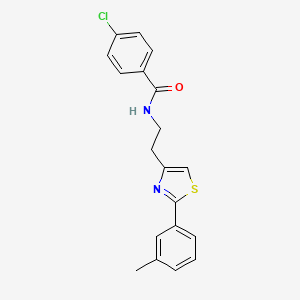![molecular formula C13H22N2O2S B2943252 N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide CAS No. 1444829-09-7](/img/structure/B2943252.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide, also known as S-3-(1-cyanocyclohexyl)-2-hydroxy-2-methyl-N-(2-methoxyethyl)propanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as NMDA receptor antagonists and is being investigated for its ability to treat various neurological disorders, including chronic pain, depression, and anxiety.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide works by blocking the NMDA receptor, which is a type of glutamate receptor that is involved in the regulation of pain, mood, and memory. By blocking this receptor, the compound can reduce the transmission of pain signals and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound can effectively reduce pain and inflammation in animal models. The compound has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be a promising treatment for mood disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide in lab experiments is its ability to selectively block the NMDA receptor, which can help researchers better understand the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide. One potential application is in the treatment of chronic pain, as studies have shown that the compound can effectively reduce pain and inflammation. Additionally, the compound may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide involves the reaction between 2-methoxyethyl mercaptan and 1-cyanocyclohexyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-hydroxy-2-methylpropanamide to yield the final compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can effectively block the NMDA receptor, which is involved in the regulation of pain, mood, and memory.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyethylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-11(18-9-8-17-2)12(16)15-13(10-14)6-4-3-5-7-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWAWDSIYHSYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)



![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)